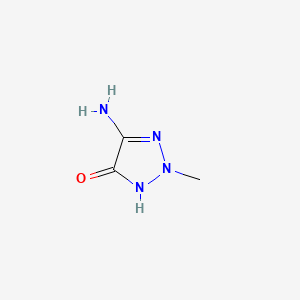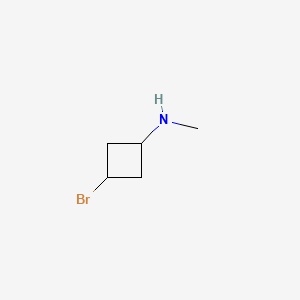
5-amino-2-methyl-2H-1,2,3-triazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol can be achieved through various methods. One common approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H₂O to yield 5-substituted 2H-1,2,3-triazol-4-ols . Another method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of triazole synthesis, such as the use of readily available starting materials and mild reaction conditions, can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-amino-2-methyl-2H-1,2,3-triazol-4-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different substitution patterns.
1,2,3-triazole: The parent compound of the triazole family, used as a building block in various chemical syntheses.
5-amino-1H-1,2,4-triazol-3-yl derivatives: Compounds with similar structures but different functional groups, used in energetic materials.
Uniqueness
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and ability to form stable complexes with various metals make it particularly valuable in the development of energetic materials and coordination compounds.
Propiedades
Fórmula molecular |
C3H6N4O |
|---|---|
Peso molecular |
114.11 g/mol |
Nombre IUPAC |
4-amino-2-methyl-1H-triazol-5-one |
InChI |
InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8) |
Clave InChI |
BMQCOTOKUCWTPB-UHFFFAOYSA-N |
SMILES canónico |
CN1NC(=O)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)



